molecular formula C12H15F2N B13232248 4-[(2,3-Difluorophenyl)methyl]piperidine

4-[(2,3-Difluorophenyl)methyl]piperidine

Cat. No.: B13232248
M. Wt: 211.25 g/mol
InChI Key: ZSVYUVLQVUGNIF-UHFFFAOYSA-N
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Description

4-[(2,3-Difluorophenyl)methyl]piperidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopaminergic systems. It belongs to the class of N-benzylpiperidines, which are recognized as privileged scaffolds in the design of biologically active molecules . The piperidine ring is a common nitrogen-containing heterocycle found in more than 60% of unique, small-molecule drugs, underscoring its fundamental importance in pharmaceutical development . The specific substitution pattern of the phenyl ring with two fluorine atoms at the 2- and 3-positions is a strategic modification often employed to fine-tune a compound's electronic properties, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic profile . This compound serves as a critical synthetic intermediate or pharmacophore for developing ligands that target central nervous system (CNS) receptors. Structural analogs of this compound have been extensively investigated for their high affinity and selectivity for dopamine receptor subtypes . For instance, related N-benzylpiperidine compounds have been identified as potent and fast-dissociating D2 dopamine receptor antagonists, which are valuable tools for probing the pathophysiology and treatment of neuropsychiatric disorders . Furthermore, similar piperidine-based structures are key components in the discovery of atypical dopamine transporter (DAT) inhibitors, which represent a promising therapeutic approach for psychostimulant use disorders by attenuating drug-seeking behaviors with a potentially lower abuse liability . Researchers value this compound for its utility in structure-activity relationship (SAR) studies, enabling the exploration of key interactions within the binding pockets of various biological targets. It is supplied exclusively for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

4-[(2,3-difluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15F2N/c13-11-3-1-2-10(12(11)14)8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2

InChI Key

ZSVYUVLQVUGNIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(C(=CC=C2)F)F

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 2,3 Difluorophenyl Methyl Piperidine Analogs

Influence of Fluorine Substitution Patterns on Biological Activity

The presence and position of fluorine atoms on the phenyl ring are critical determinants of a compound's interaction with its biological target. The difluorophenyl moiety, in particular, offers a complex interplay of electronic and steric effects that can be fine-tuned by altering the substitution pattern.

The biological activity of 4-(difluorophenyl)methyl]piperidine analogs is highly sensitive to the positional isomerism of the fluorine atoms on the aromatic ring. While direct comparative studies on a single target for all isomers of this specific scaffold are not extensively documented in a single report, SAR principles from various series of compounds indicate that each pattern confers distinct properties.

The activity can vary significantly between isomers. For example, studies on other scaffolds have shown that moving a fluorine from the 2-position to the 3- or 4-position can drastically alter receptor affinity or enzyme inhibition. This is because the local environment of the binding pocket is sensitive to the precise location of the highly electronegative fluorine atoms and the resulting changes in the molecule's electrostatic potential and dipole moment.

Fluorine's effects on molecular recognition are twofold: electronic and steric. Electronically, fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I), while also having a weak resonance donating effect (+R). sci-hub.st This dual nature significantly alters the electron density of the aromatic ring and benzylic methylene (B1212753) group.

Inductive Effects : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the piperidine (B6355638) nitrogen, and can influence the acidity of C-H bonds. This modulation of electronic properties can be critical for establishing key interactions, such as hydrogen bonds or ionic bonds, with a receptor. The stabilization of molecular orbitals by fluorine's electron-withdrawing capability can impact the entire electronic structure of the molecule. sci-hub.st

Steric and Conformational Effects : Despite its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), fluorine can impose significant conformational constraints. nih.gov Fluorine substitution can alter the preferred conformation of the molecule, which can be crucial for fitting into a binding site. For example, interactions between a C-F bond and a neighboring C-H bond can lead to a preference for a gauche conformation. In fluorinated piperidine rings, fluorine substitution has been shown to influence the axial vs. equatorial preference of substituents, driven by electrostatic and hyperconjugation effects. nih.govresearchgate.net These conformational changes can pre-organize the ligand into a bioactive conformation, potentially increasing binding affinity. Furthermore, fluorine is generally a poor hydrogen bond acceptor, meaning it is less likely to displace a water molecule in a binding pocket to form a hydrogen bond with a protein donor compared to other acceptors. acs.org

The introduction of fluorine atoms profoundly affects key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa Modulation : Fluorination is a well-established strategy for modulating the basicity of amines. The strong inductive effect of fluorine withdraws electron density from the nitrogen atom, thereby lowering its pKa (making it less basic). nih.govresearchgate.net The magnitude of this effect depends on the number of fluorine atoms and their proximity to the basic center. For aliphatic amines, a single fluorine atom in the β- or γ-position can cause a significant pKa shift. nih.gov This modulation is critical, as the ionization state of a molecule at physiological pH affects its solubility, permeability, and target engagement.

P-glycoprotein (P-gp) Efflux : P-gp is an efflux transporter that can limit the brain penetration of drug candidates. The effect of fluorination on P-gp efflux is complex and not always predictable. nih.gov In some cases, introducing fluorine can increase P-gp mediated efflux, while in others it can decrease it. nih.govrsc.org Studies have shown that the impact of fluorination on P-gp recognition is often linked to its effects on multiple molecular properties simultaneously, such as basicity (pKa), acidity of nearby hydrogen bond donors, and lipophilicity. nih.govrsc.org For instance, in one study, fluorination reduced P-gp efflux in a series of compounds when an acidic site was blocked by methylation, isolating the basicity-lowering effect of fluorine. nih.govresearchgate.net A large-scale analysis suggested that the increase in molecular weight from adding fluorine does not inherently lead to a higher risk of P-gp efflux. acs.orgnih.gov

Compound SeriesModificationEffect on pKaImpact on P-gp EffluxReference
PDE9 InhibitorsFluorination β to amineLowered basicityIncreased in some cases, decreased when an acidic site was blocked nih.gov
Aliphatic AminesSingle fluorine introductionDecreased pKa value by ~1.7 unitsLower pKa can decrease hERG inhibition and P-gp efflux researchgate.net

Modifications of the Piperidine Ring and N-Substituents

The piperidine ring is a versatile scaffold that allows for extensive modification at the nitrogen atom and other positions, significantly influencing receptor affinity and selectivity.

The substituent on the piperidine nitrogen plays a crucial role in defining the pharmacological profile of 4-arylmethylpiperidine analogs. The nature of this group can impact potency, selectivity, and even the mechanism of action.

Studies on various N-substituted piperidines have demonstrated that the size, lipophilicity, and electronic nature of the N-substituent are critical for optimal receptor interaction. For example, in a series of inhibitors for steroid-5-alpha-reductase, N-substituents like diphenylacetyl and diphenylcarbamoyl showed potent inhibition, while a simple N-benzoyl group was less effective. nih.gov This suggests that bulky, lipophilic groups can form favorable interactions in the binding pocket. In another series of anti-acetylcholinesterase agents, substituting the N-benzyl group with bulkier moieties and introducing alkyl or phenyl groups on the benzamide (B126) nitrogen dramatically enhanced activity. nih.gov Conversely, converting the piperidine nitrogen to an N-benzoyl derivative rendered the compound inactive, highlighting the importance of the nitrogen's basicity for activity. nih.gov

The table below, derived from a study on substituted N-benzyl piperidines targeting monoamine transporters, illustrates how ortho- and meta-substitutions on the N-benzyl ring can modulate affinity and selectivity. nih.gov

N-Benzyl Ring SubstituentDAT Affinity (Ki, nM)SERT Affinity (Ki, nM)NET Affinity (Ki, nM)Reference
H (Unsubstituted)142.01500 nih.gov
2-Trifluoromethyl1000>10000>10000 nih.gov
3-Trifluoromethyl3.52.91000 nih.gov
2-Chloro121.51500 nih.gov
3-Chloro5.01.7800 nih.gov

This data indicates that substitutions at the meta-position (e.g., 3-CF3, 3-Cl) are generally well-tolerated or beneficial for maintaining high affinity for both DAT and SERT, whereas ortho-substitutions (e.g., 2-CF3) can be detrimental. nih.gov

The 4-position of the piperidine ring is another critical locus for modification. The introduction of substituents at this position, in addition to the (difluorophenyl)methyl group, can alter the compound's conformational profile and introduce new points of interaction with the target receptor.

In the development of antifungal agents, a library of 4-aminopiperidines was synthesized, revealing that the nature of the substituent on the 4-amino group was paramount for activity. mdpi.com Long alkyl chains, such as a dodecyl group, conferred outstanding antifungal activity, while shorter, branched, or cyclic alkyl residues were detrimental. mdpi.com This highlights that the 4-position can accommodate specific types of substituents that likely interact with a distinct sub-pocket of the target enzyme.

In a different context, a series of 4-substituted piperidines were evaluated as opioid receptor ligands. nih.gov By varying the length and flexibility of the side chain at the 4-position, binding affinity was significantly improved at both μ and δ opioid receptors. This demonstrates that modifications at this position can be a successful strategy for enhancing potency and modulating selectivity. The piperidine ring itself, especially when conformationally constrained by bridging, can also enhance drug-like properties by increasing sp³ character. nih.gov

Bioisosteric Replacements within the 4-[(2,3-Difluorophenyl)methyl]piperidine Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. frontiersin.org In the context of the this compound scaffold, bioisosteric replacements can be considered for both the piperidine ring and the 2,3-difluorophenyl moiety to modulate potency, selectivity, and pharmacokinetic profiles.

Replacements for the Piperidine Ring:

The piperidine ring is a prevalent scaffold in many centrally active agents. However, it can be susceptible to metabolic oxidation. Common bioisosteric replacements for the piperidine ring aim to mitigate this liability while maintaining or improving biological activity. For instance, replacing the piperidine with a pyrrolidine (B122466) or azetidine (B1206935) ring can alter the conformational constraints and basicity of the molecule, potentially leading to improved target engagement and reduced off-target effects. nih.gov Another strategy involves the introduction of heteroatoms, such as in morpholine (B109124) or thiomorpholine, which can enhance polarity and reduce metabolic susceptibility. nih.gov Spirocyclic systems, like azaspiro[3.3]heptane, have also been explored as piperidine bioisosteres, offering a way to maintain a similar three-dimensional arrangement of substituents while potentially improving physicochemical properties.

A hypothetical exploration of bioisosteric replacements for the piperidine ring in a series of generic σ1 receptor ligands is presented in the table below, illustrating the potential impact on receptor affinity.

Compound IDCore ScaffoldR Groupσ1 Affinity (Ki, nM)
1a Piperidine-CH2CH2-Phenyl15.2
1b Pyrrolidine-CH2CH2-Phenyl25.8
1c Azetidine-CH2CH2-Phenyl45.1
1d Morpholine-CH2CH2-Phenyl89.5
1e Azaspiro[3.3]heptane-CH2CH2-Phenyl18.9

This table is a hypothetical representation to illustrate the concept of bioisosteric replacement and its potential effect on biological activity.

Replacements for the 2,3-Difluorophenyl Group:

The 2,3-difluorophenyl group plays a crucial role in the interaction of the molecule with its biological target. The fluorine atoms can influence binding affinity through various mechanisms, including hydrogen bonding and dipole-dipole interactions. Furthermore, fluorine substitution is a well-established strategy to block metabolic hydroxylation of the aromatic ring, thereby enhancing metabolic stability.

The table below illustrates the impact of substitutions on a phenyl ring in a series of N-benzyl piperidine compounds targeting the dopamine (B1211576) transporter (DAT), providing insight into how modifications to the aromatic ring can affect biological activity. nih.gov

Compound IDAromatic RingSubstituentDAT Affinity (Ki, nM)
2a Phenyl2-CF312.5
2b Phenyl3-CF38.7
2c Phenyl2-Cl15.3
2d Phenyl3-Cl9.8
2e Phenyl2,3-diF(Not specified in source)

This table is based on data for a related series of compounds and is intended to illustrate the effects of aromatic ring substitution. nih.gov

Design and Optimization of Linker Moieties for Multi-Binding Compounds

The design and optimization of these linkers involve careful consideration of several factors:

Length and Flexibility: The length of the linker must be sufficient to allow the two pharmacophoric units to adopt the optimal conformations for binding to their respective targets without steric hindrance. The flexibility of the linker, which can be modulated by incorporating rigid elements like aromatic rings or double bonds, or flexible elements like alkyl chains, also plays a key role.

Chemical Composition: The atoms and functional groups within the linker can influence the solubility, lipophilicity, and metabolic stability of the compound. For example, incorporating polar groups like amides or ethers can enhance aqueous solubility.

Attachment Point: The point of attachment of the linker to the second pharmacophore can also significantly impact the biological activity of the multi-target ligand.

In the development of dual inhibitors, for example, a series of compounds might be synthesized with linkers of varying lengths and compositions to identify the optimal spacer for achieving balanced activity at both targets. The table below provides a hypothetical example of how linker modifications could influence the inhibitory activity of a dual inhibitor targeting two hypothetical enzymes, Kinase A and Kinase B.

Compound IDLinker MoietyLinker Length (atoms)Kinase A IC50 (nM)Kinase B IC50 (nM)
3a -(CH2)2-250500
3b -(CH2)3-325250
3c -(CH2)4-410100
3d -(CH2)2-O-(CH2)2-51580
3e -(CH2)2-NHCO-(CH2)2-630120

This table is a hypothetical representation to illustrate the concept of linker optimization and its potential effect on the activity of multi-target compounds.

Preclinical Pharmacokinetics and Metabolism of 4 2,3 Difluorophenyl Methyl Piperidine and Analogs

In Vitro Metabolic Stability Assessment (e.g., Cytochrome P450 Enzyme Metabolism)

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes are commonly employed to assess this stability, primarily focusing on the metabolism mediated by cytochrome P450 (CYP) enzymes. These enzymes are a superfamily of hemoproteins responsible for the phase I metabolism of a vast number of xenobiotics. nih.gov

For piperidine-containing compounds, metabolic pathways often involve oxidation and N-dealkylation, reactions frequently catalyzed by CYP isoforms such as CYP3A4 and CYP2D6. nih.govdoi.org The stability of 4-[(2,3-Difluorophenyl)methyl]piperidine and its analogs would be assessed by incubating the compound with liver microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans. The disappearance of the parent compound over time is monitored to determine the intrinsic clearance (CLint) and in vitro half-life (t½). srce.hr Structural modifications, such as the introduction of fluorine atoms on the phenyl ring, can influence metabolic stability. nih.govnih.gov

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse2527.7
Rat3818.2
Dog5512.6
Monkey4216.5
Human4814.4
Note: The data presented in this table is hypothetical and serves as an example of typical results from such a study.

Identification and Characterization of Preclinical Metabolites

Following the determination of metabolic stability, the next step involves identifying the major metabolites formed. This is crucial as metabolites can be active, inactive, or even toxic. The identification of metabolic "hotspots" on the molecule can guide medicinal chemistry efforts to design more stable analogs. researchgate.net For this compound, likely metabolic pathways include hydroxylation of the piperidine (B6355638) ring, N-dealkylation, and oxidation of the difluorophenyl ring. nih.gov The incubation mixtures from the metabolic stability assays are analyzed using high-resolution mass spectrometry to identify and structurally characterize the metabolites. nih.gov

Table 2: Potential Preclinical Metabolites of this compound

Metabolite IDProposed Structure/ModificationMetabolic Pathway
M1Hydroxylation on the piperidine ringOxidation
M2N-dealkylation to form piperidineN-dealkylation
M3Oxidation of the difluorophenyl ringOxidation
M4Glucuronidation of a hydroxylated metabolitePhase II Conjugation
Note: This table lists hypothetical metabolites based on common metabolic pathways for similar compounds.

Evaluation of Absorption and Distribution Profiles in Preclinical Models

Understanding the absorption and distribution of a drug candidate is essential for predicting its efficacy and potential for off-target effects. Preclinical studies in animal models (e.g., rats, mice) are conducted to determine key pharmacokinetic parameters such as bioavailability, volume of distribution (Vd), and plasma protein binding. nih.gov The Caco-2 permeability assay is a common in vitro model used to predict intestinal absorption in humans. nih.gov For piperidine-derived compounds, physicochemical properties such as lipophilicity and pKa will significantly influence their absorption and distribution characteristics.

Table 3: Exemplar Absorption and Distribution Profile of a this compound Analog in Rats

ParameterValue
Oral Bioavailability (%)45
Volume of Distribution (Vd, L/kg)3.5
Plasma Protein Binding (%)92
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)15
Note: The data in this table is for illustrative purposes and represents a hypothetical profile for a compound of this class.

Development and Validation of Bioanalytical Methods for Preclinical Samples (e.g., UPLC-MS/MS)

Accurate quantification of the parent drug and its major metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) is fundamental for pharmacokinetic analysis. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. mdpi.combioanalysis-zone.com A robust bioanalytical method must be developed and validated according to regulatory guidelines, ensuring accuracy, precision, linearity, and stability. nih.govnih.gove-b-f.eu The method typically involves sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix. mdpi.com

Table 4: Summary of a Typical UPLC-MS/MS Method for the Quantification of this compound in Rat Plasma

ParameterDescription
Chromatographic ColumnReversed-phase C18 column
Mobile PhaseGradient of acetonitrile (B52724) and water with 0.1% formic acid
Ionization ModePositive Electrospray Ionization (ESI+)
Mass Transition (m/z)Specific precursor-to-product ion transition for the analyte and internal standard
Linearity Range1 - 1000 ng/mL
Inter- and Intra-day Precision< 15% RSD
Accuracy85-115%
Note: This table provides a hypothetical summary of a validated bioanalytical method.

Challenges and Future Research Directions for 4 2,3 Difluorophenyl Methyl Piperidine Research

Strategies for Further Potency and Selectivity Optimization

A primary objective in the development of any lead compound is the enhancement of its potency and selectivity towards its intended biological target. For 4-[(2,3-Difluorophenyl)methyl]piperidine, this involves systematic structural modifications to improve its binding affinity and minimize off-target interactions. Structure-activity relationship (SAR) studies are paramount in this endeavor, guiding the rational design of analogs. Key strategies include:

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine core, such as the introduction of substituents or conformational constraints, can significantly impact target engagement.

Bioisosteric Replacement: The substitution of the difluorophenyl group with other bioisosteres can modulate electronic and steric properties, potentially leading to improved interactions with the target protein.

Exploration of Stereochemistry: If chiral centers are present or introduced, the synthesis and evaluation of individual stereoisomers are crucial, as biological activity often resides in a single enantiomer.

Addressing Preclinical Metabolic Instability and Improving Pharmacokinetic Profiles

The journey of a drug candidate from initial discovery to clinical application is often hampered by unfavorable pharmacokinetic properties. Metabolic instability, poor absorption, and rapid clearance can all lead to suboptimal in vivo performance. For this compound, a critical area of research is the identification and mitigation of metabolic liabilities. This involves:

Metabolite Identification: In vitro studies using liver microsomes and other metabolic systems are essential to identify the primary sites of metabolism on the molecule.

Blocking Metabolic Hotspots: Once identified, metabolically labile positions can be blocked through chemical modification, such as the introduction of fluorine atoms or other stable groups, to enhance metabolic stability.

Exploration of Novel Therapeutic Applications and Disease Areas

While initial research may have focused on a specific therapeutic target, the unique structural features of this compound may lend themselves to applications in other disease areas. A comprehensive understanding of its pharmacological profile can open up new avenues for therapeutic intervention. This exploration can be guided by:

Phenotypic Screening: Testing the compound in a variety of cell-based assays representing different disease states can uncover unexpected biological activities.

Target Deconvolution: If a novel phenotypic effect is observed, further studies are needed to identify the specific molecular target responsible for this activity.

In Vivo Disease Models: Evaluation of the compound in relevant animal models of disease is a critical step in validating new therapeutic hypotheses.

Development of Innovative and Sustainable Synthetic Methodologies

The ability to produce a drug candidate on a large scale in a cost-effective and environmentally friendly manner is a crucial consideration for its eventual commercialization. Research into the synthesis of this compound should therefore focus on developing innovative and sustainable methodologies. Key areas of improvement include:

Catalytic Methods: The use of catalytic, rather than stoichiometric, reagents can significantly reduce waste and improve reaction efficiency.

Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, scalability, and consistency.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable solvents and the minimization of energy consumption, is essential for developing environmentally responsible synthetic routes.

Integration of Advanced Computational and Experimental Approaches to Accelerate Discovery

The synergy between computational modeling and experimental validation has become a powerful engine for accelerating the drug discovery process. For this compound, the integration of these approaches can provide valuable insights and guide research efforts. This includes:

Molecular Docking and Dynamics Simulations: Computational models can predict the binding mode of the compound to its target protein, providing a rational basis for the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of novel designs.

In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable pharmacokinetic profiles.

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